N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
Structure and Key Features:
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core (a sulfur-containing bicyclic system) substituted with a methyl group at position 5. A carboxamide group is attached at position 2, with the nitrogen of the amide linked to a 3-(1H-imidazol-1-yl)propyl chain. This imidazole-propyl moiety introduces a basic, heteroaromatic group that may enhance binding to biological targets through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12-3-4-14-13(9-12)10-15(21-14)16(20)18-5-2-7-19-8-6-17-11-19/h6,8,10-12H,2-5,7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIAMNYHSNJXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330894 | |
| Record name | N-(3-imidazol-1-ylpropyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852851-38-8 | |
| Record name | N-(3-imidazol-1-ylpropyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring, followed by the formation of the benzothiophene core, and finally the introduction of the carboxamide group. Key reagents and conditions may include:
Imidazole derivatives: as starting materials.
Catalysts: such as palladium or nickel for cross-coupling reactions.
Solvents: like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature control: to ensure selective reactions and minimize by-products.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the benzothiophene core to its oxidized derivatives.
Reduction: Reduction of the imidazole ring or the carboxamide group.
Substitution: Replacement of hydrogen atoms on the imidazole ring or the benzothiophene core with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituents: Halides, alkyl groups, and other nucleophiles.
Major Products Formed:
Oxidized derivatives: Sulfoxides, sulfones.
Reduced derivatives: Imidazolines, amines.
Substituted derivatives: Halogenated imidazoles, alkylated benzothiophenes.
Scientific Research Applications
Medicinal Chemistry: As a precursor for pharmaceuticals targeting various diseases.
Biology: Studying the interaction with biological macromolecules.
Materials Science: Developing new materials with unique properties.
Industry: Use in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzothiophene vs. Benzimidazole :
- Target Compound : The 4,5,6,7-tetrahydro-1-benzothiophene core provides a partially saturated bicyclic system with sulfur, influencing lipophilicity and metabolic stability.
- Analog: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () replaces sulfur with two nitrogen atoms in a benzimidazole core.
Table 1: Core Heterocycle Comparison
Carboxamide Side Chain Variations
Target Compound: The carboxamide is linked to a 3-(imidazolyl)propyl chain, introducing a flexible spacer and a basic imidazole group. This may facilitate interactions with charged or polar protein residues (e.g., in kinase ATP-binding pockets). Analog (): The carboxamide is directly attached to a 4-methoxyphenyl group, providing a planar, electron-rich aromatic system for π-stacking.
Table 2: Carboxamide Side Chain Properties
Pharmacological Implications
- The methyl group on the benzothiophene may improve metabolic stability compared to unsaturated analogs .
- Benzimidazole Analog () : The methoxy-substituted benzimidazole-carboxamide is optimized for anti-cancer activity, likely through topoisomerase inhibition or tubulin binding. Its one-pot synthesis highlights scalability advantages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
